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molecular formula C12H10N2O B188823 N-Phenylisonicotinamide CAS No. 3034-31-9

N-Phenylisonicotinamide

Cat. No. B188823
M. Wt: 198.22 g/mol
InChI Key: FCTZHFATVFONMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425639B2

Procedure details

As described in Synthetic Communications 1997, 27, 1075-1086, a 4-necked RBF equipped with an overhead stirrer and a J-Kem internal temperature probe was placed N-phenylisonicotinamide (35.7 g, 0.18 mol) and anhydrous THF (700 ml). All material appeared to go into solution. This mixture was cooled to −69° C. in a dry ice/IPA bath. To this was slowly added nBuLi (158 ml of a 2.5 M solution in Hexanes) in three portions. While adding the first equivalent of nBuLi, an exotherm was observed raising the temperature to ca. −41° C. The orange reaction mixture was slightly heterogeneous. This was allowed to slowly warm to −5 to 0° C. over 1.5 hrs in a ice/brine bath. The reaction mixture was recooled to −72° C. and 1,2-dibromoethane (36 g, 0.189 mol) in 15 ml of THF was added. A slight exotherm was observed rising to −62° C. The reaction mixture was allowed to stir overnight. The reaction mixture was poured into a flask containing 10 vol. SiO2. Methanol (100 ml) was added and the mixture was concentrated under reduced pressure. The dried silica gel was then placed on top of a bed of silica gel. The plug of silica gel was washed with 40% ethyl acetate/Hexane as eluent. Concentration of 10 liters of solvent afforded an off-white solid. The material was placed in vacuum drying at 60° C. overnight to provide 34 g (68% th) of an off-white solid.
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
36 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.[Br:21]CCBr.CO>C1COCC1>[C:1]1([NH:7][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[Br:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
36 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Seven
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-69 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 4-necked RBF equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
an exotherm was observed raising the temperature to ca. −41° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to −5 to 0° C. over 1.5 hrs in a ice/brine bath
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was recooled to −72° C.
CUSTOM
Type
CUSTOM
Details
was observed rising to −62° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a flask
ADDITION
Type
ADDITION
Details
containing 10 vol. SiO2
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The plug of silica gel was washed with 40% ethyl acetate/Hexane as eluent
CUSTOM
Type
CUSTOM
Details
Concentration of 10 liters of solvent afforded an off-white solid
CUSTOM
Type
CUSTOM
Details
drying at 60° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to provide 34 g (68% th) of an off-white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)NC(C1=C(C=NC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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